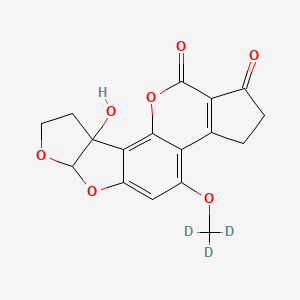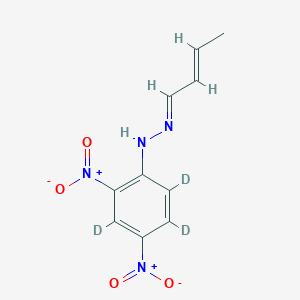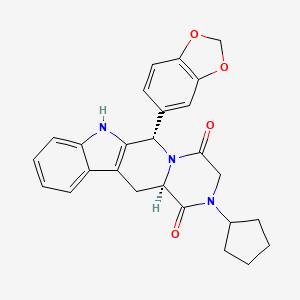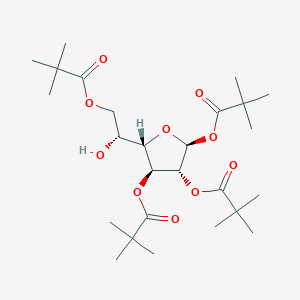
16α-FDHT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16α-Fluoro-5α-dihydrotestosterone (16α-FDHT) is a fluorine-18 labeled steroid receptor ligand used primarily in positron emission tomography (PET) imaging. It is an analog of dihydrotestosterone (DHT) and is utilized to image androgen receptor (AR) expression in various cancers, particularly prostate and breast cancers .
科学的研究の応用
16α-FDHT has several scientific research applications:
作用機序
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16α-FDHT involves several steps:
Radiofluorination: The precursor compound undergoes nucleophilic substitution with fluorine-18.
Reduction: The intermediate product is reduced using sodium borohydride (NaBH4).
Deprotection: The final step involves deprotection using hydrochloric acid (HCl) in acetone
Industrial Production Methods
The production of this compound for clinical use is automated to ensure high radiochemical yield and specific activity. The process involves:
Automated Synthesis: Utilizing automated modules to perform the synthesis steps.
Quality Control: Ensuring the purity and specific activity of the final product through rigorous quality control measures
化学反応の分析
Types of Reactions
16α-FDHT undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are used in its synthesis.
Substitution: Nucleophilic substitution is a key step in its preparation
Common Reagents and Conditions
Radiofluorination: Fluorine-18, tetra-n-butylammonium fluoride (TBAF), and tetrahydrofuran (THF) at 55°C.
Reduction: Sodium borohydride (NaBH4).
Deprotection: Hydrochloric acid (HCl) in acetone
Major Products
The major product formed from these reactions is this compound itself, which is used as a PET imaging agent .
類似化合物との比較
Similar Compounds
- 16β-Fluoro-5α-dihydrotestosterone (16β-FDHT)
- Fluoroestradiol (FES)
- Fluorofuranyl norprogesterone (FFNP) .
Uniqueness
16α-FDHT is unique due to its high affinity for androgen receptors and its use in imaging AR expression in cancers. It provides specific and functional information that is crucial for the management of hormone-dependent cancers .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 16α-FDHT can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Androstenedione", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Tetrahydrofuran", "Triethylamine", "Dimethylformamide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Androstenedione is reduced to 5α-androstane-3,17-dione using sodium borohydride in methanol.", "5α-androstane-3,17-dione is reacted with hydrochloric acid and sodium hydroxide to form 5α-androstane-3,17-dione hydrochloride.", "5α-androstane-3,17-dione hydrochloride is reacted with chloroform and sodium hydroxide to form 5α-androstane-3,17-dione trichloromethylate.", "5α-androstane-3,17-dione trichloromethylate is reacted with acetic anhydride and pyridine to form 5α-androstane-3,17-dione trichloroacetate.", "5α-androstane-3,17-dione trichloroacetate is reacted with methanesulfonic acid in tetrahydrofuran to form 16α-methanesulfonyloxy-5α-androstane-3,17-dione.", "16α-methanesulfonyloxy-5α-androstane-3,17-dione is reacted with triethylamine and dimethylformamide to form 16α-formyloxy-5α-androstane-3,17-dione.", "16α-formyloxy-5α-androstane-3,17-dione is reduced using palladium on carbon and hydrogen gas to form 16α-FDHT." ] } | |
CAS番号 |
141663-89-0 |
分子式 |
C19H29FO2 |
分子量 |
308.43 |
純度 |
>95% |
同義語 |
16α-Fluorodihydrotestosterone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













